molecular formula C15H17ClN4 B11836339 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

Katalognummer: B11836339
Molekulargewicht: 288.77 g/mol
InChI-Schlüssel: YRLDEWJQXHBQCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C15H17ClN4

Molekulargewicht

288.77 g/mol

IUPAC-Name

4-(4-chloro-2-methylphenyl)-6-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C15H17ClN4/c1-3-20-7-12-13(8-20)18-15(17)19-14(12)11-5-4-10(16)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H2,17,18,19)

InChI-Schlüssel

YRLDEWJQXHBQCP-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC2=C(C1)N=C(N=C2C3=C(C=C(C=C3)Cl)C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Substitution Reactions

  • Nucleophilic aromatic substitution : The chloro substituent on the phenyl ring could undergo displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions, depending on the directing effects of the methyl group .

  • Amino group modification : The 2-amino group on the pyrrolopyrimidine core may participate in acylation, alkylation, or substitution reactions, as observed in similar derivatives .

Alkylation/Dealkylation

The ethyl group at position 6 could undergo:

  • Dehydrogenation : Oxidative removal of hydrogen to form a double bond, though this may depend on the reactivity of the ethyl chain.

  • Alkylation : Further substitution via electrophilic alkylation, though steric hindrance from the fused ring may limit reactivity .

Ring-Forming Reactions

The pyrrolo[3,4-d]pyrimidine core may form via cyclization of a nitrile or carbonyl precursor with a diamine or aminoalcohol, though specific conditions for this isomer are not detailed in the provided sources .

Comparative Reaction Conditions

Reaction Type Conditions Yield Relevance
Suzuki coupling (aryl)Pd(dppf)Cl₂, Cs₂CO₃, IPA/water, 100°C23–60%Introduction of aryl groups
Nucleophilic substitutionAmines/alkoxides, heat, polar solvents66–84%Amino group or chloro substitution
HydrogenationH₂, Pd/C catalyst>95%Reduction of alkene groups
ChlorinationNIS, reflux, DCM67–86%Halogenation of hydroxyl groups

(Data derived from analogous pyrrolopyrimidine reactions )

Structural Stability and Reactivity

The fused pyrrolo[3,4-d]pyrimidine core provides inherent stability, but reactivity is influenced by:

  • Substituent positions : The 4-chloro-2-methylphenyl group may direct electrophilic substitution to the para position of the phenyl ring.

  • Steric effects : The ethyl group at position 6 could hinder reactivity in that region.

  • Electron-withdrawing groups : The chloro substituent may increase the electrophilic character of the phenyl ring, facilitating substitution .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

CompoundActivityReference
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-aminePotent VEGFR-2 inhibitor
Other derivativesInhibition of tumor growth and metastasis

In a mouse model of melanoma, derivatives similar to this compound demonstrated significant inhibition of tumor growth and reduced angiogenesis. This suggests that the compound could be further explored as a therapeutic agent in oncology.

Inhibition of Kinase Activity

The compound's structural features allow it to act as an inhibitor of several kinases involved in cancer progression. The presence of the amino group at the 2-position is crucial for maintaining activity against multiple RTKs. Studies have shown that modifications in the phenyl ring can lead to enhanced potency against specific targets.

ModificationEffect on Activity
Substitution with hydrophilic groupsIncreased potency
Variations in the R groupAltered solubility and efficacy

Modulation of Neurotransmitter Receptors

Research indicates that similar compounds can act as allosteric modulators for muscarinic receptors, which are implicated in various neurological disorders. The ability to modulate these receptors opens avenues for treating conditions such as Alzheimer's disease.

Case Study 1: VEGFR-2 Inhibition

A recent study synthesized several derivatives based on pyrrolo[3,4-d]pyrimidine scaffolds and evaluated their activity against VEGFR-2. The results showed that certain modifications led to compounds that were significantly more potent than existing standards like semaxanib. The study concluded that these compounds could serve as promising candidates for further development in cancer therapies targeting angiogenesis.

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of pyrrolo[3,4-d]pyrimidine derivatives. It was found that specific substitutions could enhance selectivity towards certain kinases while minimizing off-target effects. This specificity is crucial for reducing side effects associated with broad-spectrum kinase inhibitors.

Wirkmechanismus

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS No.: 1046858-60-9
  • Molecular Formula : C₁₅H₁₇ClN₄
  • Molecular Weight : 288.7753 g/mol
  • Structure : Features a pyrrolo[3,4-d]pyrimidine core substituted with a 4-chloro-2-methylphenyl group at position 4, an ethyl group at position 6, and an amine at position 2 .

Key Features :

  • The ethyl group at position 6 may influence conformational flexibility and metabolic stability.

Structural Analogs with Pyrrolo[3,4-d]pyrimidine Scaffold

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
  • CAS No.: 1256353-14-6
  • Molecular Formula : C₁₃H₁₅N₄
  • Molecular Weight : 226.28 g/mol
  • Key Differences: Replaces the 4-chloro-2-methylphenyl and ethyl groups with a benzyl substituent. Lower molecular weight (226.28 vs. Boiling Point: 418.6±37.0°C .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Dihydrochloride
  • CAS No.: 157327-52-1
  • Molecular Formula : C₆H₈N₄·2HCl
  • Molecular Weight : 213.07 g/mol (free base: 148.16 g/mol)
  • Key Differences :
    • Lacks substituents at positions 4 and 6, serving as the base scaffold.
    • Dihydrochloride salt form improves aqueous solubility compared to the free base of the target compound .
N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Dihydrochloride
  • CAS No.: 2098088-51-6
  • Molecular Formula : C₈H₁₄Cl₂N₄
  • Molecular Weight : 237.13 g/mol

Pyrazolo- and Pyrido-Pyrimidine Derivatives

4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine (PP2)
  • CAS No.: 172889-27-9
  • Molecular Formula : C₁₅H₁₈ClN₇
  • Molecular Weight : 331.80 g/mol
  • Key Differences: Pyrazolo[3,4-d]pyrimidine core instead of pyrrolo[3,4-d]pyrimidine. Known as a Src kinase inhibitor, highlighting functional divergence despite shared pyrimidin-2-amine moiety .
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
  • CAS No.: 1803600-85-2
  • Molecular Formula : C₇H₁₀ClN₅
  • Molecular Weight : 199.64 g/mol
  • Key Differences :
    • Pyrido[2,3-d]pyrimidine scaffold with a saturated six-membered ring.
    • Increased ring size and saturation may alter target selectivity compared to the pyrrolo-pyrimidine system .

Substituent-Driven Comparisons

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Pyrrolo[3,4-d]pyrimidine 4-Cl-2-MePh, 6-Et 288.78 High lipophilicity, potential kinase inhibition
6-Benzyl Analog Pyrrolo[3,4-d]pyrimidine 6-Benzyl 226.28 Lower steric bulk, moderate boiling point
PP2 Pyrazolo[3,4-d]pyrimidine 4-Cl-Ph, 7-t-Bu 331.80 Src kinase inhibition, distinct scaffold
Base Scaffold (Dihydrochloride) Pyrrolo[3,4-d]pyrimidine None 213.07 (salt) High solubility, pharmaceutical intermediate

Biologische Aktivität

The compound 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C15H18ClN3\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_3

This compound features a pyrrolo-pyrimidine framework, which is known for its versatility in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have shown inhibition of various cancer cell lines. A study demonstrated that certain pyrimidine-based compounds can inhibit CDK4/6, leading to reduced cell proliferation in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Pyrrolopyrimidine Derivative AMCF-7 (Breast Cancer)5.0
Pyrrolopyrimidine Derivative BHeLa (Cervical Cancer)3.2
4-(4-Chloro-2-methylphenyl)...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

Compounds containing the pyrrole and pyrimidine moieties have also been evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Reference
Pyrrolopyrimidine Derivative CStaphylococcus aureus3.12
Pyrrolopyrimidine Derivative DEscherichia coli12.5

The biological activity of 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine is thought to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • DNA Interaction : The heterocyclic nature allows potential intercalation with DNA, disrupting replication and transcription processes.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, providing cellular protection against oxidative stress.

Case Studies

A notable case study involved the evaluation of a related pyrrolopyrimidine compound in a preclinical model of breast cancer. The study found that treatment led to a significant reduction in tumor size and increased apoptosis in cancer cells .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:
Synthetic optimization can be achieved using Design of Experiments (DoE) methodologies. For example, fractional factorial designs or response surface modeling (RSM) allow systematic exploration of variables (e.g., temperature, catalyst loading, reaction time) while minimizing experimental runs . Computational reaction path searches, such as those based on quantum chemical calculations (e.g., density functional theory), can predict optimal conditions (e.g., activation energies, intermediates) before lab validation . For instance, ICReDD’s approach integrates computational predictions with experimental feedback to accelerate reaction development .

Table 1: Example DoE Parameters for Synthesis Optimization

VariableRange TestedImpact on Yield (%)
Temperature80–120°C+25% (p < 0.01)
Catalyst Loading1–5 mol%+15% (p < 0.05)
Solvent PolarityLow–HighNo significant effect

Advanced: How can computational methods resolve discrepancies in reported reaction yields?

Answer:
Discrepancies in yields often arise from unaccounted variables (e.g., trace moisture, impurities). Computational tools like transition state modeling (e.g., Gaussian, ORCA) can identify competing pathways or side reactions under different conditions . For example, a study on pyrimidine derivatives used quantum mechanics/molecular mechanics (QM/MM) to explain yield variations due to solvent-dependent stabilization of intermediates . Additionally, machine learning models trained on reaction databases (e.g., Reaxys) can predict outliers and guide experimental replication .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry, with aromatic protons (δ 7.2–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles and hydrogen bonding patterns. For example, a related pyrimidine derivative showed a dihedral angle of 12.8° between the pyrimidine ring and substituents .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways.

Table 2: Key Crystallographic Parameters (Example)

ParameterValue
Dihedral angle (pyrimidine-phenyl)12.8°
Hydrogen bond (N–H⋯N)2.85 Å
C–H⋯π interactions3.42 Å

Advanced: How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed?

Answer:

  • Twinning : Use SHELXD for structure solution in cases of pseudo-merohedral twinning. For high-resolution data (<1.0 Å), SHELXL’s TWIN/BASF commands refine twin laws .
  • Weak diffraction : Optimize crystallization via solvent screening (e.g., vapor diffusion with DMF/water mixtures). For macromolecular analogs, cryo-cooling (100 K) reduces radiation damage .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Fluorescence polarization (FP) assays using ATP-competitive probes (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How can structure-activity relationships (SAR) guide derivatization?

Answer:

  • Substituent analysis : Replace the 4-chloro-2-methylphenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to modulate activity. A patent showed trifluoromethyl analogs enhanced kinase selectivity .
  • Scaffold hopping : Replace the pyrrolo[3,4-d]pyrimidine core with thieno[2,3-d]pyrimidine to improve solubility (e.g., logP reduction by 0.5 units) .

Table 3: SAR Trends for Pyrimidine Derivatives

SubstituentBiological Activity (IC50_{50})Solubility (mg/mL)
4-Cl-2-MePh120 nM (Kinase X)0.12
4-CF3_3Ph85 nM (Kinase X)0.08
4-OCH3_3Ph250 nM (Kinase X)0.25

Basic: How to assess purity and stability under storage conditions?

Answer:

  • HPLC : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/water + 0.1% TFA). Monitor degradation products (e.g., hydrolyzed amine groups) .
  • Stability studies : Accelerated testing (40°C/75% RH for 6 months) identifies degradation pathways. For example, morpholine-containing analogs showed oxidative degradation, requiring argon-blanketed storage .

Advanced: What computational tools predict solubility and formulation compatibility?

Answer:

  • COSMO-RS : Predicts solubility in excipients (e.g., PEG 400, Tween 80) via sigma profiles .
  • Molecular dynamics (MD) : Simulates interactions with lipid bilayers for nanoparticle encapsulation (e.g., PLGA nanoparticles) .

Basic: How to resolve conflicting spectral data (e.g., NMR shifts)?

Answer:

  • Dynamic effects : Use variable-temperature NMR to identify rotamers (e.g., ethyl group rotation causing peak splitting) .
  • DFT calculations : Compare computed 1^1H NMR shifts (GIAO method) with experimental data to assign ambiguous signals .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., amine intermediate formation) .
  • Quality-by-design (QbD) : Define a design space for critical parameters (e.g., mixing speed, heating rate) using RSM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.